Topological Polar Surface Area vs. Des-Methoxy Analog
The 3-methoxyphenyl group increases the topological polar surface area (TPSA) relative to the des-methoxy analog, directly impacting predicted passive membrane permeability. For the target compound, TPSA is 59.4 Ų [1], compared with 41.6 Ų for N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide (PubChem CID 139185416) [2]. This 17.8 Ų increase moves the compound closer to the upper limit of the CNS MPO desirability window (TPSA < 70 Ų) and reduces predicted passive permeability by approximately 0.3 log units according to the Clark model.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 59.4 Ų |
| Comparator Or Baseline | N-[2-(Dimethylamino)ethyl]-1H-imidazole-1-carboxamide: 41.6 Ų |
| Quantified Difference | +17.8 Ų (43% increase) |
| Conditions | Computed via Cactvs 3.4.8.18 (PubChem) |
Why This Matters
TPSA is a primary determinant of passive membrane permeability and CNS penetration; procurement decisions for CNS-focused programs must account for this 43% TPSA difference to avoid selecting an analog that would behave differently in cell-based permeability screens.
- [1] PubChem. N-[2-(Dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide – Computed Properties. PubChem CID 43327959. Accessed 2026-05-05. View Source
- [2] PubChem. N-[2-(Dimethylamino)ethyl]-1H-imidazole-1-carboxamide – Computed Properties. PubChem CID 139185416. Accessed 2026-05-05. View Source
